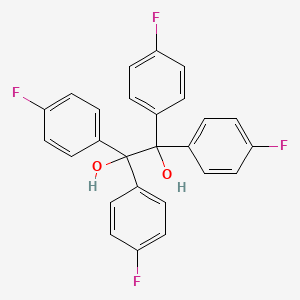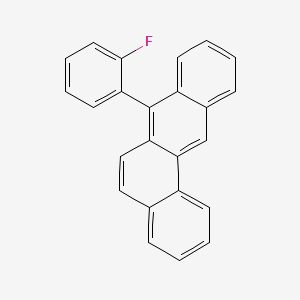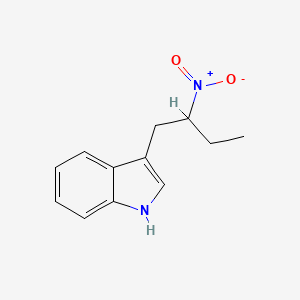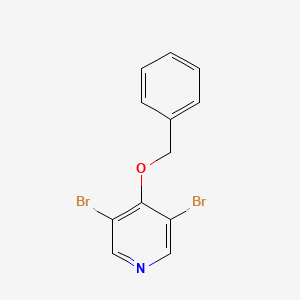
4-(Benzyloxy)-3,5-dibromopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzyloxy)-3,5-dibromopyridine is an organic compound belonging to the pyridine family It is characterized by the presence of a benzyloxy group at the 4-position and bromine atoms at the 3 and 5 positions of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3,5-dibromopyridine typically involves the bromination of 4-(Benzyloxy)pyridine. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-3,5-dibromopyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of benzyl alcohol derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions, forming carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Aldehydes, carboxylic acids, or quinones.
Reduction Products: Benzyl alcohol derivatives.
Scientific Research Applications
4-(Benzyloxy)-3,5-dibromopyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a building block in the design of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-3,5-dibromopyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine atoms and the benzyloxy group can influence the compound’s electronic properties, enhancing its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)pyridine: Lacks the bromine atoms, making it less reactive in certain substitution reactions.
3,5-Dibromopyridine: Lacks the benzyloxy group, which affects its solubility and reactivity.
4-(Benzyloxy)-2,6-dibromopyridine: Similar structure but with bromine atoms at different positions, leading to different reactivity and applications.
Uniqueness
4-(Benzyloxy)-3,5-dibromopyridine is unique due to the specific positioning of the benzyloxy group and bromine atoms, which confer distinct electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a potential candidate for various scientific and industrial applications.
Properties
Molecular Formula |
C12H9Br2NO |
|---|---|
Molecular Weight |
343.01 g/mol |
IUPAC Name |
3,5-dibromo-4-phenylmethoxypyridine |
InChI |
InChI=1S/C12H9Br2NO/c13-10-6-15-7-11(14)12(10)16-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
OROLWEKVGULXQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=NC=C2Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


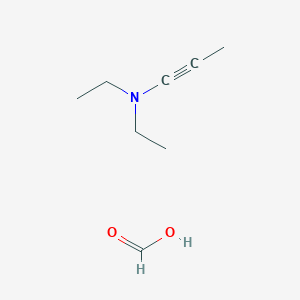
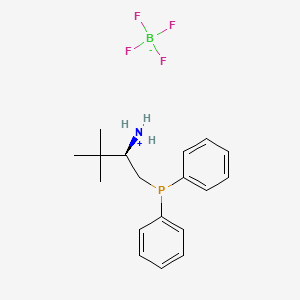
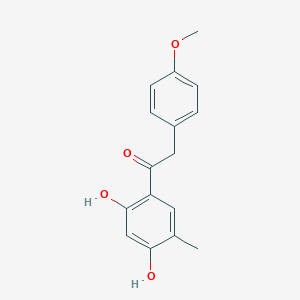
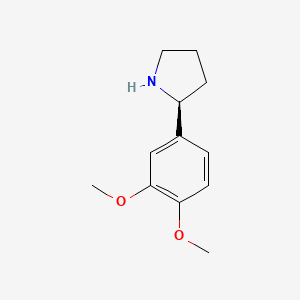
![(5E)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-(methylamino)-1,3-thiazolidin-4-one](/img/structure/B14754974.png)
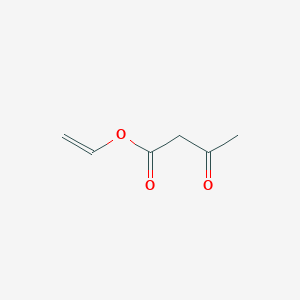

![ethyl N-[(ethoxycarbonylamino)-(2-nitrophenyl)methyl]carbamate](/img/structure/B14754987.png)
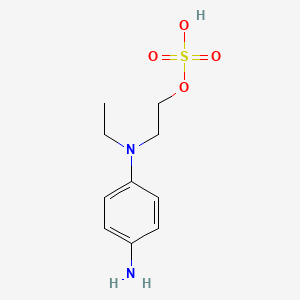
![Naphtho[2,3-f]quinoxaline](/img/structure/B14755003.png)
![3,9-Dioxapentacyclo[6.4.0.0~2,7~.0~4,11~.0~5,10~]dodecane](/img/structure/B14755011.png)
